molecular formula C27H34ClFN2O4 B10825816 (3R)-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide

(3R)-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide

Cat. No.: B10825816
M. Wt: 505.0 g/mol
InChI Key: GZHUKRDKTDCKQD-OAQYLSRUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PKRA 7 involves multiple steps, starting with the preparation of the core pyrrolidine structure. The key steps include:

  • Formation of the pyrrolidine ring.
  • Introduction of the benzodioxepin moiety.
  • Attachment of the fluoro-methoxyphenyl group.
  • Final coupling with the chloro-substituted benzodioxepin derivative.

Industrial Production Methods: Industrial production of PKRA 7 typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: PKRA 7 undergoes several types of chemical reactions, including:

    Substitution Reactions: Involving the replacement of functional groups.

    Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.

Common Reagents and Conditions:

    Substitution Reactions: Often use halogenated solvents and catalysts like palladium.

    Oxidation Reactions: Utilize oxidizing agents such as potassium permanganate.

    Reduction Reactions: Employ reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted derivatives of PKRA 7, which can be further analyzed for their biological activity .

Scientific Research Applications

PKRA 7 has a wide range of scientific research applications:

Mechanism of Action

PKRA 7 exerts its effects by binding to prokineticin receptors 1 and 2, thereby inhibiting their interaction with the natural ligand, prokineticin 2. This inhibition blocks downstream signaling pathways involved in angiogenesis, inflammation, and cell migration. The molecular targets include various chemokines and cytokines, which are modulated to reduce inflammatory responses and tumor growth .

Comparison with Similar Compounds

    PKRA 83: Another potent prokineticin receptor antagonist with similar biological activities.

    Bv8 Antagonist: Targets the same receptors but with different chemical structures.

Uniqueness of PKRA 7: PKRA 7 is unique due to its high potency and ability to penetrate the blood-brain barrier, making it particularly useful in studying central nervous system disorders. Its specific chemical structure also allows for selective inhibition of prokineticin receptors, reducing off-target effects .

Properties

Molecular Formula

C27H34ClFN2O4

Molecular Weight

505.0 g/mol

IUPAC Name

(3R)-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C27H34ClFN2O4/c1-18(2)14-31(16-20-11-22(28)26-25(13-20)34-9-4-10-35-26)27(32)21-7-8-30(17-21)15-19-5-6-23(29)24(12-19)33-3/h5-6,11-13,18,21H,4,7-10,14-17H2,1-3H3/t21-/m1/s1

InChI Key

GZHUKRDKTDCKQD-OAQYLSRUSA-N

Isomeric SMILES

CC(C)CN(CC1=CC2=C(C(=C1)Cl)OCCCO2)C(=O)[C@@H]3CCN(C3)CC4=CC(=C(C=C4)F)OC

Canonical SMILES

CC(C)CN(CC1=CC2=C(C(=C1)Cl)OCCCO2)C(=O)C3CCN(C3)CC4=CC(=C(C=C4)F)OC

Origin of Product

United States

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